molecular formula C18H22N6S B11177240 N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide CAS No. 674362-42-6

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide

Cat. No.: B11177240
CAS No.: 674362-42-6
M. Wt: 354.5 g/mol
InChI Key: CIESSXOCCMAQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” is a complex organic compound that belongs to the class of imidazole derivatives

Properties

CAS No.

674362-42-6

Molecular Formula

C18H22N6S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide

InChI

InChI=1S/C18H22N6S/c1-11-5-6-15(9-12(11)2)22-18(25)24-8-7-19-17(24)23-16-20-13(3)10-14(4)21-16/h5-6,9-10H,7-8H2,1-4H3,(H,22,25)(H,19,20,21,23)

InChI Key

CIESSXOCCMAQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN=C2NC3=NC(=CC(=N3)C)C)C

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the pyrimidinyl and phenyl groups. Common reagents used in these reactions include:

    Imidazole: The core structure is synthesized through cyclization reactions.

    Pyrimidine derivatives: These are introduced through nucleophilic substitution reactions.

    Phenyl derivatives: These are often added via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes.

    Receptors: It may bind to specific receptors, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide: shares structural similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of “N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(3,4-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

The compound's molecular formula is C17H19N5OC_{17}H_{19}N_{5}O with a molecular weight of approximately 309.4 g/mol. The structural representation can be depicted as follows:

  • Molecular Formula : C17H19N5OC_{17}H_{19}N_{5}O
  • Molecular Weight : 309.4 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)N\2CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C)C

Physical Properties

PropertyValue
LogP3.589
Polar Surface Area56.163
Hydrogen Bond Acceptors3
Hydrogen Bond Donors3

Research indicates that the compound exhibits significant activity against various biological targets, particularly in the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmitters and have implications in neurodegenerative diseases.

Inhibition Profiles

In a study evaluating similar compounds, it was found that derivatives showed IC50 values ranging from 0.050±0.001μM0.050\pm 0.001\,\mu M to 25.30±0.40μM25.30\pm 0.40\,\mu M for AChE and 0.080±0.001μM0.080\pm 0.001\,\mu M to 25.80±0.40μM25.80\pm 0.40\,\mu M for BuChE, highlighting the potential of these compounds as therapeutic agents for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl and pyrimidine rings significantly influence biological activity. For instance, compounds with halogen substitutions on the phenyl ring demonstrated enhanced inhibitory effects compared to their non-substituted counterparts .

Case Studies

  • Case Study on Acetylcholinesterase Inhibition :
    • A study focused on a series of benzimidazole-based compounds revealed that specific substitutions led to increased binding affinities and stability in complexes with AChE and BuChE.
    • The most potent compounds exhibited binding energies lower than that of the standard drug donepezil, indicating superior efficacy .
  • Neuroprotective Effects :
    • In vivo studies indicated that compounds similar to this compound provided neuroprotective effects against oxidative stress in neuronal cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.